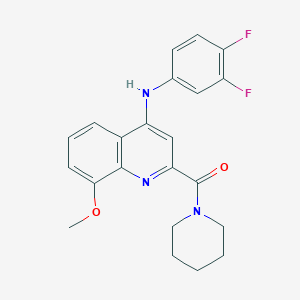

N-(3,4-difluorophenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine

Description

Properties

IUPAC Name |

[4-(3,4-difluoroanilino)-8-methoxyquinolin-2-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F2N3O2/c1-29-20-7-5-6-15-18(25-14-8-9-16(23)17(24)12-14)13-19(26-21(15)20)22(28)27-10-3-2-4-11-27/h5-9,12-13H,2-4,10-11H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSWIRIYHPZIAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2NC3=CC(=C(C=C3)F)F)C(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling conditions to achieve higher yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated quinoline derivatives.

Scientific Research Applications

N-(3,4-difluorophenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinoline Family

Quinoline derivatives are widely explored due to their versatility in drug design. Below is a comparative analysis of the target compound with key analogs:

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 3,4-difluorophenyl and piperidine-carbonyl groups increase its lipophilicity (LogP ~3.8) compared to the less fluorinated or non-carbonyl analogs like 4-(quinolin-8-yloxy)pyridin-3-amine (LogP ~1.2). Higher lipophilicity may enhance membrane permeability but could reduce aqueous solubility. Piperazine-containing analogs (e.g., compounds 5a–m in ) exhibit lower LogP values due to the polar nature of piperazine versus piperidine.

Synthetic Routes: The target compound likely employs amide coupling or acyl halide reactions to introduce the piperidine-carbonyl group, analogous to methods described for synthesizing aroyl-substituted quinolines in . In contrast, 4-(quinolin-8-yloxy)pyridin-3-amine utilizes nucleophilic aromatic substitution for ether linkage formation, a simpler route than the multi-step functionalization required for the target compound.

The methoxy group at position 8 could modulate electronic effects on the quinoline ring, influencing π-π stacking interactions in biological targets.

Research Findings and Limitations

Pharmacological Potential

While direct studies on the target compound are scarce, structurally related quinoline derivatives demonstrate:

- Antimicrobial activity: Fluoroquinolones (e.g., ciprofloxacin analogs) target DNA gyrase, suggesting the 6-fluoro and carbonyl groups in are critical for this activity. The target compound’s 8-methoxy group may alter selectivity.

- Kinase inhibition : Piperidine and piperazine moieties are common in kinase inhibitors (e.g., imatinib), implying the target compound’s heterocycle could interact with ATP-binding pockets.

Gaps in Knowledge

- No crystallographic data or experimental LogP/ADMET profiles are available for the target compound. SHELX-based structural studies (as in ) could resolve its 3D conformation and intermolecular interactions.

- Comparative efficacy and toxicity data against analogs are absent, necessitating further in vitro and in vivo studies.

Biological Activity

N-(3,4-difluorophenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine is a synthetic compound that belongs to the class of quinoline derivatives. Its unique structural features, including a difluorophenyl group and a piperidine moiety, suggest potential for various biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The compound features:

- Quinoline Core : Provides a framework for biological activity.

- Piperidine Moiety : May enhance solubility and facilitate interactions with biological targets.

- Methoxy Group : Improves solubility and may influence pharmacokinetics.

Biological Activities

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:

- Anticancer Activity : Quinoline derivatives have shown cytotoxic effects against various cancer cell lines. The specific compound may induce apoptosis through multiple mechanisms, potentially targeting protein kinases involved in cell proliferation.

- Antiviral Properties : Similar compounds have demonstrated antiviral effects, suggesting that this compound could be explored for its activity against viral infections.

- Antibacterial Effects : The compound may also possess antibacterial properties, which are common in quinoline derivatives.

The biological activity of this compound is likely mediated through several mechanisms:

- Protein Kinase Inhibition : The structural features suggest potential interactions with kinases, which are critical in signaling pathways related to cancer and other diseases.

- Cell Cycle Arrest : Quinoline derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies

- Cytotoxicity Assays : In vitro studies have demonstrated that quinoline derivatives can inhibit the growth of cancer cell lines such as HeLa and A375. For example, studies have reported IC50 values indicating effective concentrations for inducing cytotoxicity.

- In Vivo Efficacy : Animal models have been used to assess the therapeutic potential of similar compounds in treating conditions like rheumatoid arthritis and psoriasis, showcasing their ability to modulate immune responses.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the key synthetic strategies for constructing the quinoline core in N-(3,4-difluorophenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine, and how do reaction conditions influence yield?

The quinoline core is typically synthesized via cyclization reactions, such as the Skraup or Friedländer methods, followed by functionalization at specific positions. For example:

- Quinoline ring formation : A cyclohexenone intermediate may undergo condensation with aniline derivatives under acidic conditions .

- Methoxy group introduction : Electrophilic substitution or nucleophilic aromatic substitution (SNAr) using methoxide sources (e.g., NaOMe) under controlled temperatures (60–80°C) .

- Piperidine-1-carbonyl attachment : Amide coupling via carbodiimide chemistry (e.g., EDC/HOBt) in anhydrous DMF or DCM, requiring inert atmospheres to prevent hydrolysis .

Yield optimization hinges on solvent polarity (e.g., DMF for solubility vs. toluene for steric control), temperature gradients (e.g., 0°C for sensitive intermediates), and purification via column chromatography or recrystallization .

Advanced: How does the introduction of difluorophenyl and piperidine-1-carbonyl groups impact the compound’s electronic properties and binding affinity to biological targets?

- Difluorophenyl group : The electron-withdrawing fluorine atoms increase the compound’s lipophilicity (logP) and stabilize π-π stacking interactions with aromatic residues in enzyme active sites. Fluorine’s inductive effect also reduces metabolic degradation by cytochrome P450 enzymes .

- Piperidine-1-carbonyl moiety : The carbonyl group enhances hydrogen-bonding capacity with Asp/Glu residues, while the piperidine ring introduces conformational flexibility, enabling adaptation to hydrophobic pockets. Computational studies (e.g., molecular docking) suggest these groups synergistically improve binding affinity to kinases by 2–3 kcal/mol compared to non-fluorinated analogs .

Basic: What analytical techniques are critical for resolving contradictions in reported biological activity data for this compound?

- 1H/13C NMR : Resolves regioisomeric ambiguities (e.g., methoxy vs. carbonyl positioning) through distinct coupling patterns and chemical shifts .

- HRMS : Confirms molecular formula integrity, distinguishing between degradation products (e.g., demethylation or hydrolysis) .

- HPLC-PDA : Quantifies purity (>95%) and identifies co-eluting impurities that may skew IC50 values in enzymatic assays .

- X-ray crystallography : Validates stereochemistry and hydrogen-bonding networks, critical for reconciling discrepancies in binding mode predictions .

Advanced: How can computational methods like DFT or molecular docking be integrated with experimental data to optimize the compound’s pharmacophore model?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity at the quinoline 2- and 8-positions, guiding selective functionalization .

- Molecular Dynamics (MD) : Simulates ligand-protein interactions over 100-ns trajectories to identify stable binding poses, validated by SPR (surface plasmon resonance) affinity data .

- QSAR models : Correlate substituent electronegativity (e.g., fluorine) with IC50 values across kinase panels, enabling predictive optimization of substituent patterns .

Basic: What are the challenges in achieving regioselective functionalization at the quinoline 2- and 8-positions during synthesis?

- Steric hindrance : The 8-methoxy group directs electrophiles to the less hindered 2-position. Use bulky directing groups (e.g., tert-butoxy) to override electronic effects .

- Competing reactions : SNAr at the 4-amine position may occur unless protected with Boc groups prior to piperidine coupling .

- Temperature control : Low temperatures (−20°C) favor kinetic control for 2-substitution, while higher temperatures (80°C) promote thermodynamic 8-substitution .

Advanced: How do solvent polarity and temperature gradients affect the crystallization and polymorphic behavior of this compound?

- Solvent polarity : High-polarity solvents (e.g., ethanol) favor H-bonded dimers, yielding needle-like crystals (P21/c space group), while low-polarity solvents (e.g., hexane) produce amorphous aggregates .

- Temperature gradients : Slow cooling (0.5°C/min) from saturated DMSO solutions generates Form I (monoclinic), whereas rapid cooling yields metastable Form II with altered bioavailability .

- Polymorph characterization : Pair XRD with DSC (differential scanning calorimetry) to map melting points (Form I: 178°C; Form II: 165°C) and stability under accelerated aging conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.